Product packaging for H-Tyr-Tyr-Phe-NH2(Cat. No.:CAS No. 117756-23-7)

H-Tyr-Tyr-Phe-NH2

Cat. No.: B569771
CAS No.: 117756-23-7
M. Wt: 490.56
InChI Key: FYRLHJWHYOTPFX-HJOGWXRNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-Tyr-Tyr-Phe-NH2 is a synthetic tripeptide with the molecular formula C₂₇H₃₀N₄O₅ and a molecular weight of 490.551 g/mol . This compound, provided as a high-purity powder for research use only, belongs to a class of aromatic cationic peptides that have demonstrated significant research potential in various biomedical fields . Studies on similar peptides suggest potential research applications in neurodegenerative conditions such as Alzheimer's and Parkinson's diseases, as well as in metabolic disorders including diabetes . Its proposed mechanism of action may involve targeting cellular oxidative processes and improving mitochondrial function, thereby supporting research into cellular health and resilience . The chemical structure, featuring aromatic tyrosine and phenylalanine residues, is key to its interaction with biological systems . Researchers value this peptide for exploring pathways related to cytoprotection and energy metabolism. Strictly for research purposes, this product is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

117756-23-7

Molecular Formula

C27H30N4O5

Molecular Weight

490.56

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C27H30N4O5/c28-22(14-18-6-10-20(32)11-7-18)26(35)31-24(16-19-8-12-21(33)13-9-19)27(36)30-23(25(29)34)15-17-4-2-1-3-5-17/h1-13,22-24,32-33H,14-16,28H2,(H2,29,34)(H,30,36)(H,31,35)/t22-,23-,24-/m0/s1

InChI Key

FYRLHJWHYOTPFX-HJOGWXRNSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)N

Synonyms

H-Tyr-Tyr-Phe-NH2

Origin of Product

United States

Synthetic Strategies and Methodologies for H Tyr Tyr Phe Nh2

Solid-Phase Peptide Synthesis (SPPS) Techniques for Tripeptide Construction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids on a solid polymer support. lcms.cz This method simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing after each reaction step. lsu.edu

Application of Fmoc/tBu Chemistry in H-Tyr-Tyr-Phe-NH2 Synthesis

The Fluorenylmethyloxycarbonyl (Fmoc) Nα-protection strategy is widely employed due to its mild reaction conditions. nih.gov The synthesis of this compound using this "orthogonal" approach involves a repeating cycle of deprotection and coupling, starting from the C-terminus.

The process begins with a solid support, such as a Rink Amide resin, which provides the C-terminal amide upon final cleavage. The synthesis proceeds as follows:

First Coupling: The first amino acid, Fmoc-L-Phe-OH, is activated and coupled to the deprotected amine on the resin.

Fmoc Deprotection: The Nα-Fmoc protecting group is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amino group.

Second Coupling: The next amino acid, Fmoc-L-Tyr(tBu)-OH, is coupled. The hydroxyl group of the tyrosine side chain is protected with a tert-butyl (tBu) group to prevent unwanted side reactions. This tBu group is stable to the basic conditions used for Fmoc removal but labile to strong acid.

Repeat Cycle: The deprotection and coupling cycle is repeated for the final amino acid, Fmoc-L-Tyr(tBu)-OH.

Cleavage and Final Deprotection: After the sequence is fully assembled, the peptide is cleaved from the resin, and the tBu side-chain protecting groups are simultaneously removed. This is achieved using a strong acid cocktail, most commonly trifluoroacetic acid (TFA) in the presence of "scavengers" (e.g., water, triisopropylsilane) to capture the reactive carbocations generated from the tBu groups.

StepActionKey ReagentsProtecting Groups Involved
0 Resin PreparationRink Amide Resin, Piperidine/DMF-
1 Phenylalanine CouplingFmoc-L-Phe-OH, Coupling Reagent (e.g., HBTU), Base (e.g., DIPEA)Fmoc (Nα)
2 Fmoc DeprotectionPiperidine/DMFFmoc (removed)
3 Tyrosine CouplingFmoc-L-Tyr(tBu)-OH, Coupling Reagent, BaseFmoc (Nα), tBu (side-chain)
4 Fmoc DeprotectionPiperidine/DMFFmoc (removed)
5 Tyrosine CouplingFmoc-L-Tyr(tBu)-OH, Coupling Reagent, BaseFmoc (Nα), tBu (side-chain)
6 Final Fmoc DeprotectionPiperidine/DMFFmoc (removed)
7 Cleavage & DeprotectionTrifluoroacetic Acid (TFA), ScavengerstBu (removed)

Utilization of Boc Chemistry in Peptide Assembly

An alternative to Fmoc chemistry is the tert-butyloxycarbonyl (Boc) strategy. This method relies on an acid-labile Boc group for Nα-protection. In this scheme, repetitive deprotection is performed using a moderately strong acid, such as TFA. The side-chain protecting groups (e.g., benzyl-based ethers for tyrosine) are designed to be stable to these conditions but are removed during the final cleavage step with a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). While historically significant, the harsh final cleavage conditions of Boc chemistry have led to the broader adoption of the milder Fmoc/tBu strategy for many applications. nih.gov

Optimization of Coupling Reagents and Conditions (e.g., HBTU, TBTU)

The formation of the peptide bond is a critical step that requires the activation of the carboxylic acid group of the incoming amino acid. Modern coupling reagents are designed to achieve high reaction rates while minimizing side reactions, particularly racemization. bachem.com

Among the most effective and commonly used are aminium-based reagents like HBTU and TBTU. peptide.com

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): This reagent reacts with the Nα-protected amino acid in the presence of a tertiary base, such as N,N-Diisopropylethylamine (DIPEA), to form a highly reactive OBt-ester. merckmillipore.com This active intermediate then rapidly reacts with the free amino group on the resin-bound peptide chain to form the desired peptide bond. creative-peptides.com

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): TBTU is structurally and functionally similar to HBTU, differing only in its counter-ion (tetrafluoroborate instead of hexafluorophosphate). It is also a highly efficient coupling reagent with a similar reaction mechanism and is used extensively in SPPS. peptide.com

The optimization of coupling involves ensuring a slight excess of the protected amino acid and coupling reagent relative to the reactive sites on the resin. Reaction times are typically short, often completing within minutes. peptide.com The choice between HBTU and TBTU is often based on solubility, cost, and laboratory preference, as both provide excellent performance in forming peptide bonds with minimal racemization. creative-peptides.com

ReagentFull NameTypeKey Features
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium SaltHigh coupling efficiency, low racemization, widely used in automated synthesizers. merckmillipore.comcreative-peptides.com
TBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborateAminium SaltSimilar efficiency to HBTU, excellent for standard and difficult couplings. peptide.commerckmillipore.com
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium SaltReacts faster than HBTU with even less epimerization; often preferred for challenging sequences. peptide.com

Solution-Phase Peptide Synthesis Approaches for this compound

Solution-phase synthesis, the classical method of peptide construction, involves carrying out all reactions in a homogeneous solution. Unlike SPPS, the peptide intermediate is isolated and purified after each coupling and deprotection step. This approach can be executed via a stepwise elongation or a fragment condensation strategy. For a tripeptide like this compound, a stepwise approach would involve coupling protected tyrosine to phenylalanine amide, purifying the dipeptide, deprotecting it, and then coupling the second protected tyrosine. This method is labor-intensive due to the repeated purifications but can be advantageous for large-scale synthesis where the cost of the solid support resin becomes a significant factor.

Chromatographic Purification and Analytical Characterization of Synthetic this compound

Following synthesis and cleavage, the crude peptide product is a mixture containing the target peptide along with various impurities such as deletion sequences or incompletely deprotected peptides. Therefore, rigorous purification is essential.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the definitive technique for both the purification and purity analysis of synthetic peptides. nih.govnih.gov

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for peptides. lcms.cz The principle of separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase (typically silica (B1680970) chemically modified with C18 alkyl chains) and a polar mobile phase. A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous buffer is used to elute the components from the column, with more hydrophobic compounds eluting later.

For the analysis of this compound, a crucial component of the mobile phase is an ion-pairing agent, most commonly Trifluoroacetic Acid (TFA) at a concentration of ~0.1%. lcms.cz TFA serves two main purposes: it protonates acidic groups like residual silanols on the column and carboxyl groups on the peptide, reducing unwanted secondary interactions, and it forms an ion pair with the protonated amino groups of the peptide, which enhances retention and leads to significantly sharper, more symmetrical peaks. lcms.cz

Purity is assessed by integrating the area of the main peptide peak relative to the total area of all peaks detected at a specific UV wavelength, typically 220 nm (for the peptide backbone) or 280 nm (due to the strong absorbance of the tyrosine side chains).

ParameterTypical ConditionPurpose
Column Reversed-Phase C18Nonpolar stationary phase for hydrophobic interaction.
Mobile Phase A 0.1% TFA in WaterAqueous phase with ion-pairing agent. mtc-usa.com
Mobile Phase B 0.1% TFA in AcetonitrileOrganic phase for elution. mtc-usa.com
Gradient Linear gradient of increasing %BElutes compounds based on increasing hydrophobicity.
Flow Rate ~1 mL/min (analytical)Standard rate for analytical columns. mtc-usa.com
Detection UV Absorbance at 220 nm or 280 nmDetection of peptide backbone or aromatic residues.
Temperature 25-40 °CControlled temperature for reproducible retention times. mtc-usa.com

Mass Spectrometry (MS) for Molecular Identity Confirmation (e.g., FAB-MS)

Mass spectrometry is an essential analytical tool used to confirm the molecular identity of a synthesized peptide by precisely measuring its molecular weight. Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed for this purpose. In this process, the peptide is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured.

For this compound, the analysis would focus on detecting the protonated molecule, [M+H]⁺. The experimentally observed molecular weight is then compared against the theoretical (calculated) molecular weight of the peptide. A close correlation between the observed and theoretical mass provides strong evidence for the successful synthesis of the target peptide.

Table 1: Molecular Weight Confirmation of this compound by Mass Spectrometry

Parameter Value
Chemical Formula C₂₇H₃₁N₅O₅
Theoretical Monoisotopic Mass 505.2325 g/mol
Theoretical Average Mass 505.57 g/mol
Expected Ion in MS [M+H]⁺
Expected m/z (Monoisotopic) 506.2403

This interactive table outlines the theoretical mass values used to verify the identity of this compound via mass spectrometry.

Amino Acid Analysis for Compositional Verification

Amino acid analysis is a fundamental biochemical technique used to determine the amino acid composition of a peptide. This method verifies that the correct amino acids are present in the appropriate stoichiometric ratios. The process involves two main steps:

Hydrolysis: The peptide is broken down into its constituent amino acids. This is typically achieved by acid hydrolysis, for example, by heating the peptide in 6N HCl.

Quantification: The resulting amino acid mixture is then analyzed, usually by chromatographic methods like ion-exchange chromatography or reversed-phase high-performance liquid chromatography (HPLC), to separate and quantify each amino acid.

For the tripeptide this compound, the analysis is expected to yield Tyrosine (Tyr) and Phenylalanine (Phe) in a 2:1 ratio, confirming the correct composition of the synthesized molecule.

Table 2: Expected Results of Amino Acid Analysis for this compound

Amino Acid Theoretical Molar Ratio Expected Experimental Ratio
Tyrosine (Tyr) 2 ~2.0
Phenylalanine (Phe) 1 1.0

This interactive table presents the expected stoichiometric ratios of constituent amino acids for this compound upon compositional analysis.

Table 3: List of Compounds

Compound Name Abbreviation
This compound
Tyrosine Tyr
Phenylalanine Phe

Conformational Analysis of H Tyr Tyr Phe Nh2

Spectroscopic Probes of Peptide Conformation

Spectroscopic techniques are pivotal in determining the structural features of peptides in solution. They provide insights into the secondary structure and the spatial arrangement of amino acid residues.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a powerful method for rapidly assessing the secondary structure of peptides and proteins in solution. creative-biostructure.com This technique measures the differential absorption of left and right circularly polarized light by chiral molecules. For peptides like H-Tyr-Tyr-Phe-NH2, CD signals arise from two main sources: the peptide backbone amides in the far-UV region (typically 190-250 nm) and the aromatic side chains of tyrosine and phenylalanine in the near-UV region (250-320 nm). springernature.com

The far-UV CD spectrum provides information about the peptide's secondary structure, such as α-helices, β-sheets, β-turns, or random coils. creative-biostructure.comspringernature.com Each of these structures gives rise to a characteristic CD spectrum. For a short, flexible tripeptide like this compound, the spectrum is often a composite of various conformations, with a random coil structure typically showing a strong negative peak around 195 nm. creative-biostructure.com However, peptides rich in aromatic residues like tyrosine and phenylalanine can yield complex far-UV CD spectra that deviate from standard patterns, which can complicate secondary structure assignment. researchgate.net

The near-UV CD spectrum is sensitive to the local environment and spatial orientation of the aromatic side chains. The interactions between the aromatic rings of the two tyrosine residues and the phenylalanine residue can produce distinct CD signals, offering insights into the tertiary structure and the conformational rigidity of the peptide. nih.gov

Table 1: Characteristic CD Maxima/Minima for Common Secondary Structures

Secondary Structure Positive Maximum (nm) Negative Maximum/Minimum (nm)
α-Helix ~192 ~208, ~222
β-Sheet ~195 ~218
β-Turn ~220 ~205

Note: These are general ranges, and actual values can vary. The spectrum for this compound would likely represent an average of multiple coexisting conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed three-dimensional structure of peptides in solution at atomic resolution. ripublication.com For this compound, various 1H NMR experiments can provide a wealth of structural information.

Key NMR parameters used in conformational analysis include:

Chemical Shifts (δ): The chemical shifts of amide protons are sensitive to their environment, particularly their involvement in hydrogen bonding. Temperature dependence studies of amide proton chemical shifts can identify intramolecularly hydrogen-bonded protons, which are characteristic of stable folded structures like β-turns. ripublication.com

Coupling Constants (³J): Vicinal coupling constants, such as ³J(HN, Hα), can be related to the backbone dihedral angle φ through the Karplus equation. This allows for the determination of torsional angles and the characterization of the peptide backbone conformation. nih.gov

Nuclear Overhauser Effect (NOE): The NOE provides information about the distances between protons that are close in space (typically < 5 Å), regardless of their position in the amino acid sequence. NOE data, obtained from 2D NMR experiments like NOESY or ROESY, are crucial for determining the global fold of the peptide. For this compound, NOEs between the aromatic rings of the Tyr and Phe residues would be indicative of specific folded conformations.

Analysis of these parameters allows for the calculation of a set of structural constraints that can be used in conjunction with computational methods to generate a model of the peptide's solution structure. nih.gov

Computational Approaches to Conformational Landscape

Computational chemistry provides powerful tools to explore the full range of possible conformations of a peptide and to understand the energetic factors that govern its structure.

Molecular Dynamics (MD) Simulations and Energy Minimization

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For this compound, an MD simulation would start with an initial structure and calculate the forces on each atom, then use these forces to predict the atoms' positions and velocities over a short time step. Repeating this process allows for the exploration of the peptide's conformational space. nih.gov

MD simulations can reveal:

The most stable and frequently occurring conformations.

The flexibility of different parts of the peptide chain.

The role of solvent molecules in stabilizing certain conformations.

Transitions between different conformational states.

Following MD simulations, energy minimization techniques are often applied to identify the lowest energy (most stable) conformations. These computational results can then be compared with experimental data from NMR or other spectroscopic methods to validate the structural models. Studies on similar aromatic peptides have shown that the presence and relative position of phenylalanine and tyrosine residues significantly influence structural stability and flexibility.

Quantum Chemical Calculations (e.g., Ab Initio, DFT) for Conformational Preferences

Quantum chemical calculations, such as Ab initio methods and Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energies of molecules compared to the classical force fields used in MD. unc.edu These methods can be used to calculate the relative energies of different peptide conformations with high precision.

For this compound, DFT calculations could be used to:

Determine the preferred backbone (φ, ψ) and side-chain (χ) dihedral angles.

Analyze the strength and geometry of intramolecular hydrogen bonds.

Understand the nature of non-covalent interactions, such as π-π stacking between the aromatic rings.

While computationally intensive, these methods are invaluable for refining structures obtained from MD simulations and for understanding the fundamental interactions that dictate the peptide's conformational preferences. researchgate.nettandfonline.com For example, DFT calculations on cyclic peptides containing phenylalanine have been used to determine the relative energies of different conformers and understand how chirality influences the conformational landscape. nih.gov

Influence of Amino Acid Chirality on Tripeptide Conformation

The chirality of the constituent amino acids is a critical determinant of a peptide's secondary structure and its ability to self-assemble. nih.gov Naturally occurring amino acids are typically in the L-configuration. Introducing a D-amino acid into a peptide like this compound would create a diastereomer with significantly different conformational properties.

Replacing an L-amino acid with its D-enantiomer can:

Induce Turns: The presence of a D-amino acid can disrupt regular secondary structures like α-helices and β-sheets and often promotes the formation of specific types of β-turns.

Change Biological Activity: Since molecular recognition is highly stereospecific, the altered conformation of a peptide containing a D-amino acid will likely lead to different binding affinities with biological receptors.

The study of diastereomeric peptides, for instance, comparing L-Tyr-L-Tyr-L-Phe-NH2 with L-Tyr-D-Tyr-L-Phe-NH2, is a common strategy in medicinal chemistry to develop peptides with constrained conformations, enhanced stability, and specific biological profiles. nih.gov Computational studies on heterochiral cyclic peptides have shown that even a single stereocenter change can lead to vastly different conformational preferences and energy landscapes. nih.gov

Receptor Interactions and Binding Affinities of H Tyr Tyr Phe Nh2 and Its Analogues

Radioligand Binding Assays with Relevant Receptors (e.g., Opioid Receptors)

Radioligand binding assays are fundamental for quantifying the affinity of a ligand for its target receptor. These assays typically involve the displacement of a known radiolabeled ligand by the compound of interest from the receptor. Studies on endomorphins, which share structural motifs with H-Tyr-Tyr-Phe-NH2, have established their high affinity and selectivity for the µ-opioid receptor (MOR) scielo.org.mxnih.gov. For instance, endomorphin-1 (EM1, H-Tyr-Pro-Trp-Phe-NH2) exhibits high MOR affinity with a Ki of 0.36 nM and remarkable selectivity over delta (DOR) and kappa (KOR) receptors nih.gov. Similarly, endomorphin-2 (EM2, H-Tyr-Pro-Phe-Phe-NH2) shows high MOR affinity (Ki = 0.69 nM) and very high selectivity nih.gov. These findings suggest that peptides with the Tyr-Pro-Phe-Phe-NH2 sequence or related structures are likely to interact strongly with opioid receptors.

Ligand Displacement Studies with Receptor-Selective Radioligands

Ligand displacement studies are employed to determine the binding affinity of a test compound by measuring its ability to displace a known radioligand from the receptor. For opioid peptides, receptor-selective radioligands such as [3H]DAGO (µ-selective) and [3H]DSLET (δ-selective) are commonly used pnas.org. Research on analogues of endomorphins and other opioid peptides, such as those containing D-amino acids or conformational constraints, has revealed significant variations in binding affinities and selectivities. For example, the introduction of D-amino acids into endomorphin-2 analogues generally resulted in lower binding affinities to the µ-opioid receptor researchgate.net. Studies involving cyclic analogues, like H-Tyr-D-Orn-Phe-Asp-NH2, demonstrated very high preference for µ-receptors over δ-receptors, highlighting the impact of conformational rigidity on selectivity nih.govnih.gov. Conversely, more flexible cyclic analogues showed no receptor preference nih.govnih.gov.

Determination of Inhibition Constants (Ki) and Half-Maximal Inhibitory Concentrations (IC50)

The inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) are key parameters derived from displacement assays, quantifying the potency of a ligand. For endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2), a Ki value of 0.69 nM for the µ-opioid receptor has been reported nih.gov. Analogues of endomorphins and other opioid peptides have shown a wide range of Ki and IC50 values depending on structural modifications. For instance, C-terminal modifications or substitutions with non-natural amino acids can alter these values significantly. One study reported an IC50 of 28.5 nM for an endomorphin-2 based analogue (5a), compared to 3.9 nM for the parent tetrapeptide semanticscholar.org. Another study noted that a C-truncated EM-2 (H-Tyr-Pro-Phe-NH2) had a MOR binding affinity with a Ki of 46.3 semanticscholar.org. The data indicate that the Tyr-Pro-Phe-Phe-NH2 core structure is associated with high affinity, and modifications can fine-tune this affinity.

Table 1: Representative Binding Affinities of Opioid Peptide Analogues

Compound/AnalogueReceptorKi (nM) / IC50 (nM)Selectivity (MOR/DOR/KOR)Reference
Endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2)MOR0.69 nMHigh (13,000:1 vs DOR; 7,500:1 vs KOR) nih.gov
Endomorphin-2 analogue (5a)MOR28.5 nMN/A semanticscholar.org
C-truncated EM-2 (H-Tyr-Pro-Phe-NH2)MOR46.3 nMN/A semanticscholar.org
H-Tyr-D-Orn-Phe-Asp-NH2 (cyclic monomer, 1)MORNot specifiedHigh preference for MOR nih.govnih.gov
H-Tyr-D-Orn-Phe-Asp-NH2 (cyclic dimer, 1a)MOR/DORNot specifiedNon-selective nih.govnih.gov
H-Tyr-D-Tic-Phe-Phe-NH2 (D-Tic2 analog, 3a)MOR37.1 ± 2.6 nM (GPI)N/A pnas.org
H-Tyr-Tic-Phe-Phe-NH2 (L-Tic2 analog, 3b)DORKμ/Kδ = 26.3High selectivity for DOR pnas.org

Note: Values are presented as reported in the respective studies. "N/A" indicates that specific selectivity ratios were not provided for that particular data point.

Functional Assays for Receptor Activation (e.g., G-Protein Coupled Receptor [35S]-GTPγS Assay)

Functional assays are essential to assess the biological activity of a ligand, determining whether it acts as an agonist, antagonist, or inverse agonist. The [35S]-GTPγS binding assay is a common method to measure the activation of G-protein coupled receptors (GPCRs), including opioid receptors, by quantifying the binding of the non-hydrolyzable analogue [35S]GTPγS to Gα subunits nih.gov. This assay provides insights into the potency and efficacy of receptor agonists.

Assessment of Agonist Potency and Efficacy

Opioid peptides like endomorphins are known to be potent agonists at the µ-opioid receptor scielo.org.mxnih.gov. They activate downstream signaling pathways, including the modulation of adenylyl cyclase activity and the stimulation of G-protein coupling, as measured by [35S]-GTPγS binding nih.gov. Studies on endomorphin-2 and its analogues have shown that they can activate µ-opioid receptors, leading to various physiological effects such as antinociception nih.gov. For example, the endomorphin-2 based analogue (5a) showed a MOR affinity (IC50 = 28.5 nM) semanticscholar.org, and while potency and efficacy are not explicitly detailed for this specific analogue in the provided snippets, other endomorphin analogues have demonstrated full agonist activity at the MOR. The ability of a peptide to stimulate [35S]-GTPγS binding indicates its efficacy as an agonist. For instance, deltorphin (B1670231) analogues have been shown to be full agonists in [35S]-GTPγS functional assays nih.gov.

Specificity and Selectivity Profiling of this compound across Receptor Subtypes

Specificity and selectivity profiling are critical for understanding a compound's pharmacological profile and potential therapeutic applications. Opioid peptides interact with three main receptor subtypes: µ (MOR), δ (DOR), and κ (KOR). Endomorphins-1 and -2 are characterized by their high affinity and remarkable selectivity for the µ-opioid receptor scielo.org.mxnih.gov. Endomorphin-1 shows a 4000-fold preference over DOR and a 15,000-fold preference over KOR, while endomorphin-2 exhibits a 13,000-fold preference over DOR and a 7,500-fold preference over KOR nih.gov.

Structural modifications to the peptide backbone or side chains can significantly alter this selectivity. For example, the replacement of Tyr1 with a conformationally restricted phenolic amino acid did not dramatically influence affinities at MOR and DOR, but functional selectivity was observed with one analogue showing high potency and a 1000-fold functional selectivity for MOR over DOR umich.edu. Conversely, introducing D-amino acids can reduce µ-receptor selectivity researchgate.net. Rigid cyclic analogues, such as H-Tyr-D-Orn-Phe-Asp-NH2, have been identified as highly selective MOR ligands nih.govnih.gov, while other cyclic analogues with different conformational constraints may be non-selective or even selective for DOR pnas.org. These findings underscore the importance of peptide conformation in determining receptor subtype selectivity.

Structure Activity Relationship Sar Studies of H Tyr Tyr Phe Nh2 Analogues

Impact of Amino Acid Substitutions on Receptor Binding and Activity

Modifications to the amino acid sequence of H-Tyr-Tyr-Phe-NH2 can profoundly influence its interaction with biological targets. These changes can affect receptor recognition, binding affinity, and downstream signaling pathways.

Systemic Alanine (B10760859) Scanning Mutagenesis within the Tripeptide Sequence

Stereochemical Modifications through D-Amino Acid Incorporations

The incorporation of D-amino acids into peptide sequences is a common strategy to enhance metabolic stability by conferring resistance to enzymatic degradation by peptidases, which typically target L-amino acids. Stereochemical modifications can also impact receptor binding affinity and selectivity. For example, studies on endomorphin analogues have shown that replacing L-amino acids with their D-counterparts can significantly alter potency and receptor subtype selectivity.

Endomorphin-1 (EM-1, H-Tyr-Pro-Trp-Phe-NH2) and Endomorphin-2 (EM-2, H-Tyr-Pro-Phe-Phe-NH2) are potent opioid receptor ligands. Analogues incorporating D-amino acids, such as TAPS (H-Tyr-D-Arg-Phe-Sar-NH2) and DALDA (H-Tyr-D-Arg-Phe-Lys-NH2), demonstrate altered potency profiles at opioid receptors nih.gov. TAPS, containing a D-Arg and sarcosine (B1681465) (a cyclic amino acid derivative), exhibits higher potency (IC50 = 1.9 nM) compared to EM-1 (IC50 = 8.8 nM) and EM-2 (IC50 = 5.3 nM) in inhibiting locus coeruleus neuron firing, highlighting the impact of D-amino acid incorporation on activity nih.gov. Furthermore, the D-phenylalanine residue in analogues like H-Tyr-Pro-D-Phe-Phe-NH2 has been noted to improve resistance to proteolytic cleavage, thereby enhancing metabolic stability vulcanchem.com.

Table 1: Comparative Potency of Endomorphin Analogues with D-Amino Acid Incorporation

Peptide Analogue (Sequence)Potency (IC50, nM)Receptor Target (Implied)Reference
EM-1 (H-Tyr-Pro-Trp-Phe-NH2)8.8Opioid Receptors nih.gov
EM-2 (H-Tyr-Pro-Phe-Phe-NH2)5.3Opioid Receptors nih.gov
TAPS (H-Tyr-D-Arg-Phe-Sar-NH2)1.9Opioid Receptors nih.gov
DALDA (H-Tyr-D-Arg-Phe-Lys-NH2)20Opioid Receptors nih.gov

Introduction of Non-Natural Amino Acids to Enhance Activity

The incorporation of non-natural amino acids offers a versatile strategy to fine-tune peptide properties, including receptor binding, selectivity, and pharmacokinetic profiles. In the context of melanocortin receptor ligands, studies have explored the impact of introducing unusual amino acids. For example, in chimeric peptide templates like Tyr-c[β-Asp-His-DPhe-Arg-Trp-Asn-Ala-Phe-Dpr]-Tyr-NH2, the substitution of residues with natural and unnatural amino acids, such as D-phenylalanine (DPhe) and D-proline (Dpr), has led to significant changes in melanocortin receptor pharmacology acs.orgacs.org. Specific modifications, such as replacing histidine with proline or phenylalanine, resulted in ligands with potent antagonist activity at the mouse melanocortin-3 receptor (mMC3R) and agonist activity at the mouse melanocortin-4 receptor (mMC4R) acs.org. These findings underscore the potential of non-natural amino acids to confer unique pharmacological profiles, which could be explored for this compound analogues.

Significance of C-Terminal Amidation for Receptor Interaction

Table 2: Impact of C-Terminal Amidation on Binding Affinity

Peptide Analogue (Sequence)C-terminal FormBinding Affinity (Ki, nM)Receptor Target (Implied)Reference
SP1-7-OH (Carboxyl)1.6SP1-7 binding site acs.org
SP1-7 amide-NH2 (Amide)0.3SP1-7 binding affinity acs.org

Effect of Backbone Modifications and Conformational Constraints (e.g., Cyclization, N-methylation, N-O Turns)

Modifications to the peptide backbone, such as N-methylation or the introduction of conformational constraints like cyclization, can significantly impact a peptide's structure and, consequently, its biological activity and pharmacokinetic properties.

N-methylation: N-methylation of peptide bonds can increase resistance to enzymatic degradation and alter conformational preferences. Studies on Substance P analogues have indicated that N-methylation can influence anti-allodynic effects diva-portal.org. While specific data for this compound are not detailed, this modification strategy is relevant for enhancing peptide stability and potentially modulating receptor interactions.

Proline Incorporation: The inclusion of proline residues, as seen in endomorphins (e.g., EM-2: Tyr-Pro-Phe-Phe-NH2), introduces a rigid pyrrolidine (B122466) ring. This residue can induce turns in the peptide backbone, restricting conformational flexibility and potentially enhancing receptor binding by reducing entropic penalties nih.govvulcanchem.comacs.orgnih.gov. The specific placement of proline can dictate the orientation of side chains, influencing interactions with receptor binding sites nih.gov.

Cyclization and Rigidification: Cyclization of peptides or the introduction of rigid structural elements, such as pyrrolidine moieties, can further constrain the peptide's conformation. For H-Phe-Phe-NH2 analogues, rigidification using a 3-phenylpyrrolidine (B1306270) moiety resulted in high affinity for the SP1-7 binding site and improved intrinsic clearance acs.org. Such strategies can stabilize bioactive conformations and improve metabolic stability.

D-Amino Acids: As mentioned in Section 5.1.2, the incorporation of D-amino acids, such as D-Phe, can confer resistance to proteolytic cleavage, thereby improving metabolic stability vulcanchem.com.

While N-O turns are not explicitly detailed in the provided search results concerning this compound or its direct analogues, other backbone modifications like proline incorporation and N-methylation are established methods for modulating peptide conformation and stability.

Compound List:

this compound

Endomorphin-1 (EM-1)

Endomorphin-2 (EM-2)

TAPS

DALDA

Substance P 1-7 (SP1-7)

H-Phe-Phe-NH2

FMRF-NH2 peptides

Chimeric melanocortin peptide (Tyr-c[β-Asp-His-DPhe-Arg-Trp-Asn-Ala-Phe-Dpr]-Tyr-NH2)

Elucidation of Pharmacophore Requirements for Receptor Recognition

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. For peptide-based therapeutics, SAR investigations are crucial for identifying the essential structural features (pharmacophore) responsible for receptor binding and subsequent biological effects. This section focuses on the SAR principles applicable to peptides like this compound and the elucidation of its pharmacophore requirements for receptor recognition.

Peptides, due to their inherent conformational flexibility and diverse functional groups, present complex SAR landscapes. Understanding these relationships involves systematically modifying specific amino acid residues or the peptide backbone and evaluating the impact of these changes on binding affinity, potency, and selectivity towards a target receptor. While direct, extensive SAR data specifically for this compound was not detailed in the provided search results, general principles derived from studies on related peptide sequences, particularly those interacting with opioid and nociceptin/orphanin FQ (NOP) receptors, can illuminate its potential pharmacophore requirements.

General Principles of Peptide SAR and Pharmacophore Mapping

Pharmacophore mapping is a computational and experimental process used to identify the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that a molecule must possess to elicit a specific biological activity ijpsonline.comslideshare.net. For peptide ligands, these pharmacophoric elements are often dictated by the amino acid sequence and their side chains, as well as the N- and C-terminal modifications mdpi.comnih.gov.

Key pharmacophoric features commonly observed in biologically active peptides include:

N-terminal Tyrosine (Tyr): The phenolic hydroxyl group and the aromatic ring of tyrosine are frequently critical for receptor interaction, often involved in hydrogen bonding and π-π stacking. The N-terminal amino group can also play a role in binding, particularly in interacting with anionic residues on the receptor mdpi.commdpi.com.

Aromatic Residues (e.g., Phenylalanine - Phe): Aromatic rings, such as that of phenylalanine, are vital for hydrophobic interactions and π-π stacking within the receptor binding pocket, contributing significantly to affinity mdpi.commdpi.com.

C-terminal Amide (-NH2): The C-terminal amide group is often essential for maintaining receptor affinity and can participate in hydrogen bonding interactions, contributing to the stability of the ligand-receptor complex nih.govmdpi.comscielo.org.mx.

SAR studies typically involve synthesizing a series of analogues where specific amino acids are replaced, modified, or where the peptide chain is truncated or extended. For a peptide like this compound, SAR investigations would likely explore the following types of modifications:

Modification of Tyrosine Residues:

Replacement: Substituting the tyrosine residues with other aromatic amino acids (e.g., phenylalanine, tryptophan) or non-aromatic amino acids (e.g., alanine, valine) can reveal the importance of the phenolic hydroxyl group and the specific aromaticity. For instance, studies on enkephalin analogues showed that replacing Tyr with Phe significantly altered receptor binding mdpi.comoup.com.

Hydroxyl Group Modification: Esterification or etherification of the phenolic hydroxyl group would assess its role in hydrogen bonding.

Aromatic Ring Substitution: Introducing substituents (e.g., halogens, nitro groups) on the phenyl ring of tyrosine can probe electronic and steric requirements.

Modification of Phenylalanine Residue:

Replacement: Substituting phenylalanine with other hydrophobic or aromatic amino acids can highlight the contribution of its specific side chain.

Aromatic Ring Substitution: Similar to tyrosine, modifications on the phenylalanine ring can provide insights into binding pocket interactions.

Peptide Backbone Modifications:

D-Amino Acid Incorporation: Replacing L-amino acids with their D-isomers (e.g., D-Tyr, D-Phe) can increase resistance to enzymatic degradation and alter conformational preferences, impacting receptor binding oup.comvulcanchem.comnih.govacs.org.

Peptidomimetics: Incorporating non-natural amino acids or backbone modifications (e.g., N-O turns, cyclic structures) can rigidify the peptide, potentially enhancing affinity and stability nih.govnih.gov.

Truncation/Extension: Removing or adding amino acids can determine the minimal sequence required for activity and identify regions that modulate selectivity.

Illustrative Data Table for SAR Studies

Enzymatic Degradation and Stability Studies of H Tyr Tyr Phe Nh2

In Vitro Enzymatic Stability in Biochemical Systems

While specific studies detailing the in vitro enzymatic stability of H-Tyr-Tyr-Phe-NH2 in biochemical systems such as plasma or brain homogenates are not extensively documented in publicly available literature, the stability of structurally similar peptides provides valuable insights. Peptides containing tyrosine and phenylalanine are known to be substrates for various proteases present in biological fluids.

For instance, peptidases in plasma can rapidly degrade small peptides. The N-terminal tyrosine makes this compound a potential substrate for aminopeptidases, which cleave the N-terminal amino acid. Furthermore, endopeptidases present in plasma could cleave internal peptide bonds. The rate of degradation is influenced by factors such as the specific enzymes present, their concentration, and the experimental conditions (e.g., temperature, pH).

To illustrate the expected stability profile, the table below presents hypothetical half-life data for this compound in different biological media, based on the degradation patterns of similar peptides.

Biochemical SystemPostulated Half-life (t½)Primary Degrading Enzymes (Hypothesized)
Human Plasma< 10 minutesAminopeptidases, Endopeptidases
Rat Plasma< 5 minutesAminopeptidases, Endopeptidases
Rat Brain Homogenate5 - 15 minutesAminopeptidases, Neutral Endopeptidase

Identification of Enzymatic Cleavage Sites within the Peptide Sequence

The primary sites of enzymatic cleavage in a peptide are determined by the specificity of the proteases. For this compound, with the sequence Tyr¹-Tyr²-Phe³, the most probable cleavage sites can be predicted based on the known specificities of common peptidases.

Aminopeptidases: These enzymes are highly likely to cleave the Tyr¹-Tyr² bond, releasing the N-terminal tyrosine. This is a common and rapid degradation pathway for many peptides with an unprotected N-terminus. nih.gov

Chymotrypsin (B1334515) and Chymotrypsin-like Enzymes: These enzymes preferentially cleave peptide bonds C-terminal to aromatic amino acids such as tyrosine (Tyr) and phenylalanine (Phe). wur.nlnih.gov Therefore, two potential cleavage sites for chymotrypsin exist in this compound:

Cleavage at the C-terminus of Tyr² (the Tyr²-Phe³ bond).

Cleavage at the C-terminus of Tyr¹ (the Tyr¹-Tyr² bond).

Chymotrypsin is a major protease involved in digestion, and its presence in certain tissues could contribute to the degradation of this peptide. wur.nl The following table summarizes the probable enzymatic cleavage sites within the this compound sequence.

Enzyme ClassProbable Cleavage SiteResulting Fragments
AminopeptidasesBetween Tyr¹ and Tyr²Tyr¹ and Tyr²-Phe-NH₂
Chymotrypsin-like proteasesC-terminal to Tyr¹Tyr¹ and Tyr²-Phe-NH₂
Chymotrypsin-like proteasesC-terminal to Tyr²H-Tyr-Tyr-OH and Phe-NH₂

Strategies for Enhancing Enzymatic Resistance through Peptide Modification

N-terminal Modification: To protect against aminopeptidase (B13392206) activity, the N-terminal amine group can be modified. Acetylation or the addition of a pyroglutamic acid (pGlu) residue are common strategies. Another approach is the incorporation of a D-amino acid at the N-terminus. The presence of a D-amino acid can significantly hinder recognition by aminopeptidases. nih.gov

Incorporation of Unnatural Amino Acids: Replacing one or more of the natural L-amino acids with their D-isomers or other unnatural amino acids can confer significant resistance to proteolysis. nih.govresearchgate.net For example, substituting L-Tyr with D-Tyr at the first or second position could disrupt the binding of endopeptidases.

Peptide Backbone Modification: Modifications to the peptide backbone, such as N-methylation of a peptide bond, can sterically hinder the approach of proteases.

Cyclization: Cyclization is a widely used strategy to improve peptide stability. rsc.orgnih.gov This can be achieved through head-to-tail cyclization or by forming a cyclic bridge between the side chains of the amino acids. Cyclization restricts the conformational flexibility of the peptide, which can make it less susceptible to enzymatic cleavage.

The table below outlines potential modifications to this compound and their expected impact on enzymatic stability.

Modification StrategySpecific Example for this compoundExpected Outcome
N-terminal modificationAc-Tyr-Tyr-Phe-NH₂Increased resistance to aminopeptidases
D-amino acid substitutionH-D-Tyr-Tyr-Phe-NH₂Increased resistance to aminopeptidases and endopeptidases
Backbone modificationH-Tyr(N-Me)-Tyr-Phe-NH₂Increased resistance to endopeptidases
CyclizationCyclo(Tyr-Tyr-Phe)Significantly increased overall enzymatic stability

These strategies, often used in combination, can lead to the development of this compound analogues with substantially improved metabolic stability and, consequently, enhanced biological activity in vivo.

Advanced Spectroscopic and Structural Techniques for Ligand Receptor Complexes

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the kinetics of biomolecular interactions in real-time. This method allows for the determination of association rate constants (k_a_), dissociation rate constants (k_d_), and the equilibrium dissociation constant (K_D_), which together provide a comprehensive profile of the binding affinity and stability of a ligand-receptor complex.

The kinetic data obtained from such experiments are crucial for understanding the structure-activity relationships of peptides like H-Tyr-Tyr-Phe-NH2. For example, a slow dissociation rate often correlates with a longer duration of action in vivo. The table below presents hypothetical kinetic data for this compound, based on typical values observed for similar small peptide ligands binding to G protein-coupled receptors (GPCRs).

Hypothetical SPR Kinetic Data for this compound Binding to an Opioid Receptor

ParameterValueUnitDescription
Association Rate (k_a)1 x 10^5M-1s-1Rate of the 'on' reaction, or the formation of the ligand-receptor complex.
Dissociation Rate (k_d)1 x 10^-3s-1Rate of the 'off' reaction, or the dissociation of the ligand-receptor complex.
Equilibrium Dissociation Constant (K_D)10nMA measure of the binding affinity, calculated as k_d/k_a. A lower K_D indicates higher affinity.

High-Resolution Structural Determination of Peptide-Receptor Complexes (e.g., X-ray Crystallography, Cryo-Electron Microscopy)

Determining the three-dimensional structure of a peptide-receptor complex at atomic resolution is fundamental to understanding the molecular basis of its function and for rational drug design. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques used to achieve this.

X-ray Crystallography: This technique requires the formation of a well-ordered crystal of the ligand-receptor complex. While challenging for membrane proteins like GPCRs, successful crystallization can yield incredibly detailed structures. For instance, the crystal structure of the human δ-opioid receptor in complex with the tetrapeptide antagonist DIPP-NH2 (H-Dmt-Tic-Phe-Phe-NH2) has been solved. desy.de This structure reveals a cis-peptide bond between the first two residues of the ligand and highlights the specific interactions within the binding pocket that are crucial for its antagonist activity. desy.de Although not this compound, the presence of a C-terminal Phe-NH2 in DIPP-NH2 provides valuable insights into how this moiety might be recognized by opioid receptors.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a revolutionary technique for determining the structures of large, flexible complexes like GPCRs in their near-native state, without the need for crystallization. A landmark achievement in the opioid field is the cryo-EM structure of the µ-opioid receptor (µOR) bound to the peptide agonist DAMGO (H-Tyr-D-Ala-Gly-N-MePhe-Gly-OH) and the G_i_ protein. nih.govresearchgate.net This structure, resolved to 3.5 Å, shows how DAMGO, which shares the N-terminal tyrosine residue with this compound, occupies the binding pocket. nih.gov The N-terminus of DAMGO interacts with conserved residues in the receptor, while its C-terminus engages with regions important for ligand selectivity. nih.gov This provides a powerful model for how this compound, with its similar N-terminal tyrosine, might engage and activate the µ-opioid receptor.

The following table summarizes key structural features of these analog complexes, which can be used to infer potential interactions of this compound.

Structural Data of Opioid Receptor-Peptide Analog Complexes

TechniqueReceptorLigandResolutionKey Findings
X-ray CrystallographyHuman δ-Opioid ReceptorDIPP-NH22.7 ÅRevealed a cis-peptide bond in the ligand and specific interactions of the Phe-Phe-NH2 C-terminus. desy.de
Cryo-Electron MicroscopyHuman µ-Opioid ReceptorDAMGO3.5 ÅShowed the binding mode of the N-terminal Tyr and interactions with conserved receptor residues, providing a model for agonist binding and G-protein coupling. nih.govresearchgate.net

Fluorescence Spectroscopy for Investigating Ligand-Induced Conformational Changes

Fluorescence spectroscopy is a highly sensitive technique used to study the conformational dynamics of proteins. Changes in the fluorescence properties of intrinsic fluorophores (like tyrosine and tryptophan) or extrinsic fluorescent probes can report on ligand binding and subsequent conformational changes in the receptor.

Given that this compound contains two tyrosine residues and a phenylalanine residue, its intrinsic fluorescence can be exploited to study its interaction with a receptor. The fluorescence of tyrosine is particularly sensitive to its local environment. Upon binding to a receptor, the tyrosine residues of the peptide may experience a change in their microenvironment (e.g., moving from a polar aqueous environment to a more non-polar pocket within the receptor). This can lead to a shift in the fluorescence emission spectrum (a blue or red shift) and a change in fluorescence intensity.

Time-resolved fluorescence anisotropy studies on opioid peptides, such as [Leu⁵]-enkephalin (Tyr-Gly-Gly-Phe-Leu), have utilized the intrinsic fluorescence of the N-terminal tyrosine to probe the peptide's conformational dynamics and internal motions upon binding to lipid membranes, which serve as a model for the cell surface. acs.org These studies can reveal changes in the rotational correlation times of the peptide, providing insights into its flexibility and how this is altered upon receptor interaction. acs.org

Furthermore, techniques like Fluorescence Resonance Energy Transfer (FRET) can be employed. In a FRET experiment, two different fluorophores are placed on the receptor, for instance, in different domains. A conformational change that alters the distance between these two fluorophores upon ligand binding will result in a change in the F-RET signal. Studies on the µ-opioid receptor using single-molecule FRET (smFRET) have identified several distinct conformational states of the receptor that are stabilized by different ligands, correlating with their efficacy in activating downstream signaling pathways. nih.gov Although not performed on this compound specifically, these approaches demonstrate the potential to elucidate the specific conformational changes induced by this tripeptide.

The table below outlines the principles of how fluorescence spectroscopy could be applied to study the this compound-receptor complex.

Application of Fluorescence Spectroscopy to this compound-Receptor Interactions

TechniquePrincipleExpected Outcome for this compound
Intrinsic Tyrosine FluorescenceChanges in the fluorescence emission spectrum and intensity of the two Tyr residues upon binding to the receptor's pocket.A blue shift in the emission maximum and an increase in fluorescence intensity, indicating the movement of the Tyr residues into a more hydrophobic environment.
Time-Resolved Fluorescence AnisotropyMeasures the rotational freedom of the peptide's Tyr residues.An increase in the rotational correlation time upon binding, indicating restricted motion of the peptide within the receptor's binding site.
Single-Molecule FRET (smFRET)Measures distance changes between two fluorophores on the receptor.A specific FRET signature corresponding to the conformational state of the receptor stabilized by this compound, providing insight into its agonist or antagonist properties.

Theoretical and Computational Modeling of H Tyr Tyr Phe Nh2 Interactions

Molecular Docking Simulations for Ligand-Receptor Poses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, forming a stable complex mdpi.com. For peptides like H-Tyr-Tyr-Phe-NH2, docking simulations are employed to identify potential binding sites on target proteins and to predict the specific poses or conformations the peptide adopts within these sites vietnamjournal.ru. This process involves generating a library of possible ligand-receptor complexes and scoring them based on various scoring functions that estimate the binding affinity mdpi.com.

Key aspects of molecular docking for peptide interactions include:

Ligand Preparation: Ensuring the correct 3D structure and protonation state of this compound is critical for accurate docking rutgers.edu.

Receptor Preparation: The target protein's structure, often obtained from experimental data (e.g., X-ray crystallography, NMR), is prepared by removing water molecules, adding hydrogen atoms, and optimizing atom positions diva-portal.orguns.ac.id.

Docking Algorithms: Various algorithms, such as genetic algorithms or Monte Carlo methods, are used to explore the conformational space of the peptide and its orientation within the receptor's binding pocket uns.ac.idrjpbcs.com.

Scoring Functions: These functions estimate the binding free energy of a given pose, helping to rank potential binding modes. Scoring functions typically consider factors like van der Waals forces, hydrogen bonding, electrostatic interactions, and desolvation effects mdpi.comrjpbcs.com.

Research has shown that aromatic residues like Tyrosine (Tyr) and Phenylalanine (Phe), present in this compound, can engage in significant interactions such as π-π stacking and hydrophobic interactions within binding pockets rsc.orguit.no. Docking studies can elucidate these specific interactions, identifying key residues on the receptor that contribute to the binding of this compound. For instance, studies on similar peptide structures highlight the importance of hydrophobic pockets and specific residue contacts for binding affinity rjpbcs.comacs.orgnih.gov.

Hypothetical Docking Interaction Data for this compound:

Interaction TypeResidue in this compoundReceptor Residue(s)Interaction Energy (kcal/mol)Notes
Hydrogen BondTyr (OH)Ser123, Gln257-3.5Polar interaction
HydrophobicPhe (Phenyl ring)Leu112, Val179-4.2π-π stacking, van der Waals
HydrophobicTyr (Phenyl ring)Met142, Ile290-3.8π-π stacking, hydrophobic contact
ElectrostaticAmide NH2 (partial positive)Asp288 (carbonyl O)-2.1Electrostatic attraction
Overall Score -13.6 Hypothetical binding score

Note: The data presented in this table are illustrative and based on common interaction types observed in peptide-receptor docking studies. Specific values would depend on the target receptor and the docking software used.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a chemoinformatic approach that establishes a correlation between the chemical structure of a molecule and its biological activity researchgate.netnih.gov. For this compound, QSAR analysis would typically involve synthesizing and testing a series of analogues with systematic structural modifications to understand how these changes affect binding affinity or functional activity.

The process involves:

Analogue Design: Modifying specific amino acids within the this compound sequence (e.g., substituting Tyr with Phe, or altering the C-terminal amide), or introducing non-natural amino acids mdpi.comnih.govresearchgate.net.

Descriptor Generation: Describing the structural and physicochemical properties of each analogue using various molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters, topological indices) researchgate.netnih.gov.

Model Building: Employing statistical methods, such as Partial Least Squares (PLS) or Multiple Linear Regression (MLR), to build a mathematical model that links these descriptors to the observed activity researchgate.netnih.govnih.gov.

Model Validation: Assessing the predictive power of the QSAR model using cross-validation techniques to ensure its reliability.

QSAR studies can identify key structural features of this compound that are critical for its interaction with a target. For example, research on related peptides has shown that modifications to aromatic residues or the C-terminus can significantly impact binding acs.orgmdpi.comresearchgate.net. By understanding these structure-activity relationships, researchers can rationally design novel analogues with improved potency, selectivity, or pharmacokinetic properties.

QSAR Analysis of Hypothetical this compound Analogues:

Analogue IDModification from this compoundKey Descriptor (e.g., LogP)Predicted Activity (nM)Observed Activity (nM)
This compoundParent Compound1.850450.850.78
Analogue ATyr -> Phe (at pos 2)2.11201150.820.75
Analogue BPhe -> Trp (at pos 3)2.530320.880.81
Analogue CC-terminal NH2 -> COOH1.52502400.790.72
Analogue DTyr -> D-Tyr (at pos 1)1.780750.830.77

Note: Descriptor values and activity data are illustrative. R² and Q² represent model fitting and cross-validation coefficients, respectively.

Free Energy Perturbation (FEP) and Alchemical Methods for Binding Affinity Prediction

Free Energy Perturbation (FEP) and other alchemical methods represent a more rigorous computational approach for predicting binding affinities compared to docking rutgers.edunih.govnih.govmpg.de. These methods are based on molecular dynamics simulations and calculate the free energy difference between two states (e.g., ligand bound to receptor vs. ligand unbound) by transforming one state into another through a series of intermediate steps rutgers.edunih.govnih.gov.

Key features of FEP and alchemical methods include:

Thermodynamic Cycles: These methods often employ thermodynamic cycles to calculate relative or absolute binding free energies rutgers.edunih.govdiva-portal.org.

Molecular Dynamics: Simulations are performed to sample the conformational space of the system, capturing the dynamic interactions between the peptide and its target nih.govnih.govdiva-portal.org.

Alchemical Transformations: The ligand is gradually transformed, or "mutated," in a computationally controlled manner, allowing for the calculation of the energy changes associated with these transformations nih.govnih.gov.

High Accuracy: When properly applied, FEP methods can achieve high accuracy, often within 1-2 kcal/mol of experimental values, making them valuable for fine-tuning drug candidates rutgers.edunih.govnih.govmpg.de.

Hypothetical FEP Binding Affinity Prediction Data for this compound Analogues:

Analogue IDModification from this compoundCalculated ΔΔG (kcal/mol)Predicted Binding Affinity (nM)Notes
This compoundParent Compound0.045Reference value
Analogue ATyr -> Phe (at pos 2)+1.2250Increased hydrophobicity, slight decrease in affinity
Analogue BPhe -> Trp (at pos 3)-0.818Increased aromaticity, slight increase in affinity
Analogue CC-terminal NH2 -> COOH+2.51500Loss of amide interaction, significant decrease in affinity
Analogue DTyr -> D-Tyr (at pos 1)+0.575Chirality change, moderate decrease in affinity, potential stability

Note: ΔΔG represents the change in binding free energy relative to the parent compound. Predicted binding affinity is derived from the calculated ΔΔG.

Analog Design and Development Based on the H Tyr Tyr Phe Nh2 Scaffold

Rational Design Principles for Enhanced Receptor Selectivity and Potency

The rational design of analogs based on the H-Tyr-Tyr-Phe-NH2 scaffold is guided by established principles of peptide chemistry and pharmacology, primarily drawing from extensive research on other opioid peptides like endomorphins and dermorphins. The key objective is to modify the peptide's structure to optimize its interaction with specific receptor subtypes, thereby enhancing its selectivity and potency.

Amino Acid Substitution: One of the most common strategies involves the substitution of one or more amino acids in the peptide sequence. For instance, replacing an L-amino acid with its D-enantiomer can significantly impact the peptide's conformation and its susceptibility to enzymatic degradation. Studies on endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2), which shares a similar N-terminal tyrosine and a phenylalanine residue, have shown that the stereochemistry of the amino acids is crucial for high-affinity binding to the µ-opioid receptor. researchgate.net The natural L-configuration is generally preferred for optimal receptor interaction. researchgate.net Altering the aromatic residues can also modulate activity. Replacing the phenylalanine at position 3 with other aromatic or even non-aromatic residues can influence the topographical arrangement of the pharmacophoric groups, which is critical for receptor affinity and selectivity. nih.gov

Conformational Constraints: Introducing conformational constraints is a powerful tool to lock the peptide into a bioactive conformation, which can lead to increased potency and selectivity. This can be achieved through several methods:

Cyclization: Creating cyclic analogs by forming a covalent bond between the N- and C-termini or between amino acid side chains can restrict the peptide's flexibility. Cyclic analogs of the highly µ-receptor selective opioid peptide H-Tyr-D-Orn-Phe-Asp-NH2 have demonstrated that both ring size and flexibility are critical factors affecting receptor affinity and selectivity. nih.gov

Incorporation of Constrained Amino Acids: The introduction of non-natural amino acids with restricted side-chain or backbone torsion angles can also guide the peptide into a desired conformation. For example, the use of tetrahydroisoquinoline-3-carboxylic acid (Tic) in place of a phenylalanine residue in opioid peptides has been shown to result in potent and selective antagonists. nih.gov

The table below summarizes key structure-activity relationship (SAR) findings from studies on analogous opioid tetrapeptides that can inform the design of this compound analogs. nih.gov

ModificationPeptide ScaffoldEffect on ActivityReference
D-Amino Acid SubstitutionEndomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2)Generally reduces µ-opioid receptor affinity. researchgate.net
N-methylation of PheMorphiceptin (H-Tyr-Pro-Phe-Pro-NH2)Can produce potent µ-agonists. nih.gov
CyclizationH-Tyr-D-Orn-Phe-Asp-NH2Ring size and flexibility impact receptor affinity and selectivity. nih.gov
Incorporation of Constrained Amino Acids (e.g., Tic)H-Tyr-Tic-Phe-Phe-OH (TIPP)Can lead to potent and selective antagonists. mdpi.com

These principles provide a rational basis for the systematic modification of the this compound scaffold to develop new analogs with tailored pharmacological profiles.

Exploration of Bivalent Ligand Design Strategies

Bivalent ligands, which consist of two pharmacophores linked by a spacer, have emerged as a promising strategy to target G-protein coupled receptors (GPCRs), including opioid receptors. This approach can lead to compounds with enhanced affinity, selectivity, and unique pharmacological properties by simultaneously interacting with two receptor binding sites, which may be present on a single receptor or on two separate receptors forming a dimer.

The design of bivalent ligands based on the this compound scaffold would involve dimerizing the peptide, either as a homodimer (two identical this compound units) or a heterodimer (one this compound unit linked to a different pharmacophore). The nature and length of the linker are critical design elements, as they determine the distance and orientation between the two pharmacophoric units, which must be optimized for effective interaction with the target receptors.

Studies on bivalent ligands derived from other opioid peptides have demonstrated the potential of this approach. For example, dimerization of enkephalin and dermorphin (B549996) analogs has been explored to target opioid receptor dimers. mdpi.com The linker length can influence whether the bivalent ligand bridges two separate receptors or two binding sites on the same receptor.

Conceptual strategies for designing bivalent ligands from the this compound scaffold include:

Homodimers: Linking two this compound molecules with spacers of varying lengths to target opioid receptor homodimers.

Heterodimers: Combining this compound with another opioid pharmacophore (e.g., a delta or kappa receptor ligand) to create ligands with mixed pharmacological profiles. This could potentially lead to analgesics with reduced side effects. osti.gov

The table below outlines key considerations in the design of bivalent ligands.

Design ParameterRationalePotential Outcome
Pharmacophore Selection Choice of monomeric units (e.g., two this compound units, or one this compound and another ligand).Determines the target receptor(s) and the potential for homo- or heterodimer interaction.
Linker Composition and Length The chemical nature and length of the spacer connecting the pharmacophores.Influences solubility, flexibility, and the ability to span the distance between receptor binding sites.
Attachment Point The position on the this compound scaffold where the linker is attached (e.g., C-terminus, N-terminus, or a side chain).Affects the orientation of the pharmacophores and their interaction with the receptors.

While specific bivalent ligands derived directly from this compound are not extensively reported, the principles established from other opioid peptide systems provide a strong conceptual framework for their future development.

Conceptual Approaches for Peptide Delivery Mechanisms

A significant challenge in the therapeutic application of peptides, including analogs of this compound, is their poor pharmacokinetic properties, such as low metabolic stability and limited ability to cross biological barriers like the blood-brain barrier (BBB). Therefore, the development of effective delivery mechanisms is crucial.

Prodrug Strategies: A common approach to improve the delivery of peptide-based drugs is the prodrug strategy. nih.govnih.gov This involves chemically modifying the peptide to create an inactive derivative that can be converted back to the active form in vivo. For this compound, this could involve:

Esterification: Modifying the C-terminal amide or the hydroxyl groups of the tyrosine residues to increase lipophilicity and facilitate membrane permeation.

Carrier Conjugation: Attaching a carrier molecule, such as a fatty acid or a sugar moiety, to enhance transport across biological membranes. Glycosylation of opioid peptides has been shown to improve their BBB penetration and systemic bioavailability. mdpi.com

Nanoparticle-Based Delivery: Encapsulating the peptide within nanoparticles offers another promising delivery strategy. Nanoparticles can protect the peptide from enzymatic degradation, control its release, and potentially target it to specific tissues. For instance, the dipeptide Phe-Tyr has been successfully loaded into poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve its bioavailability. researchgate.net Similar approaches could be adapted for this compound. The properties of such nanoparticles are summarized in the table below.

Nanoparticle PropertyDescriptionRelevance for this compound Delivery
Material Biodegradable polymers (e.g., PLGA), lipids, or inorganic materials.The choice of material influences the release profile and biocompatibility.
Size and Surface Charge Typically in the nanometer range with a tunable surface charge.Affects cellular uptake, circulation time, and tissue distribution.
Encapsulation Efficiency The percentage of the peptide that is successfully loaded into the nanoparticles.A high encapsulation efficiency is desirable for a viable drug delivery system.
Release Kinetics The rate at which the peptide is released from the nanoparticle.Can be tailored for sustained or controlled release, reducing the need for frequent administration.

These conceptual delivery mechanisms, while not yet specifically implemented for this compound in extensive studies, represent viable avenues to overcome the inherent challenges of peptide therapeutics and unlock the full potential of its rationally designed analogs.

Future Research Directions and Methodological Advances

Application of Artificial Intelligence and Machine Learning in Peptide Design

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and materials science, offering powerful tools for the design and optimization of peptides like H-Tyr-Tyr-Phe-NH2. rsc.org These computational approaches can navigate the vast sequence and conformational space of peptides to predict properties and design novel molecules with desired functions, accelerating the development process in a way that is not feasible with traditional methods. rsc.orgnih.gov

The integration of AI and ML into the study of this compound can facilitate several key research avenues. ML models, particularly deep learning paradigms, can learn from large datasets of peptide sequences and their corresponding biological activities to identify critical structure-activity relationships. nih.gov For instance, generative models can propose novel sequences based on the this compound scaffold, aiming to optimize properties such as binding affinity, selectivity, and stability. youtube.com These in silico methods allow for the rapid screening of virtual libraries, reducing the time and cost associated with experimental synthesis and testing. nih.gov

Table 1: AI and Machine Learning Approaches in Peptide Design

AI/ML TechniquePotential Application for this compoundKey Benefit
Deep Learning (e.g., ANNs)Predicting bioactivity, toxicity, and pharmacokinetic properties of novel analogs. nih.govAutomated feature extraction from large datasets, identifying complex patterns. nih.gov
Generative ModelsDe novo design of peptides with enhanced stability or target affinity based on the Tyr-Tyr-Phe scaffold. youtube.comExploration of novel chemical space beyond known sequences.
Transfer LearningApplying models trained on large protein datasets to specific tasks for this compound where data is limited. nih.govyoutube.comImproves model performance on tasks with restricted data availability. nih.gov
Structure Prediction Models (e.g., AlphaFold-like)Determining the 3D conformation of this compound and its interaction with receptors. youtube.comProvides structural insights for rational, mechanism-based drug design.

Emerging Technologies in Peptide Synthesis and Characterization

Concurrent with computational advances, progress in peptide synthesis and analytical characterization is crucial for validating in silico designs and gaining a deeper understanding of peptide physicochemical properties. nih.gov While solid-phase peptide synthesis (SPPS) remains a cornerstone, new strategies are emerging to create more complex and stable peptide structures. These include methods for site-specific chemical modifications, such as cyclization and N-methylation, which can enhance proteolytic stability and bioactivity. nih.gov

The characterization of peptides has been revolutionized by modern analytical technologies. biopharmaspec.com High-resolution mass spectrometry (MS) is a primary tool for confirming the molecular weight and sequence of synthesized peptides like this compound. biopharmaspec.comresolvemass.ca Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) allow for gentle ionization, preserving the integrity of the molecule for accurate analysis. polarispeptides.com

To elucidate the three-dimensional structure and conformational dynamics, a suite of biophysical techniques is employed. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the peptide's structure in solution, which is essential for understanding its native state. resolvemass.capolarispeptides.com Circular Dichroism (CD) spectroscopy is a valuable tool for analyzing the secondary structure, such as α-helices and β-sheets, and monitoring conformational changes. biopharmaspec.comresolvemass.ca For higher-resolution structural analysis of peptides in complex with their targets, cryo-electron microscopy (cryo-EM) is an increasingly powerful technique that allows for visualization in a near-native state. polarispeptides.com These advanced methods are indispensable for the detailed structural and functional annotation of this compound and its derivatives. nih.gov

Table 2: Advanced Techniques in Peptide Characterization

TechniqueInformation ProvidedRelevance for this compound Research
Mass Spectrometry (MS)Precise molecular weight and amino acid sequence verification. resolvemass.capolarispeptides.comConfirms the identity and purity of the synthesized peptide.
High-Performance Liquid Chromatography (HPLC)Assessment of purity and detection of impurities. resolvemass.caEssential for quality control in synthesis and for purification.
Nuclear Magnetic Resonance (NMR)Determination of 3D structure and dynamics in solution. resolvemass.capolarispeptides.comReveals the conformational preferences that influence biological activity.
Circular Dichroism (CD)Analysis of secondary structure (e.g., α-helix, β-sheet) and folding. resolvemass.caMonitors structural integrity and conformational changes upon binding or environmental shifts.
Cryo-Electron Microscopy (Cryo-EM)High-resolution imaging of peptide-receptor complexes in a native state. polarispeptides.comVisualizes the molecular interactions between this compound and its biological targets.

Investigation of this compound as a Pro-peptide or Active Fragment within Larger Peptide Systems

The biological significance of a peptide sequence is not always confined to its isolated form. Many bioactive peptides are derived from larger precursor proteins (pro-peptides) or function as the core active region of a larger peptide sequence. Future investigations could explore the possibility that this compound represents such an active fragment. This line of inquiry is supported by the existence of other biologically active peptides that contain similar terminal motifs. For example, the endomorphins (e.g., H-Tyr-Pro-Phe-Phe-NH2) are endogenous opioid peptides with high affinity and selectivity for the μ-opioid receptor, and their activity is critically dependent on the N-terminal tyrosine and C-terminal phenylalanine amide. researchgate.net

Research could involve screening databases for naturally occurring proteins or larger peptides that contain the "Tyr-Tyr-Phe" sequence to identify potential precursors. If such precursors are found, studies could be designed to investigate whether this compound is released through enzymatic cleavage under specific physiological conditions.

Alternatively, this compound could serve as a foundational motif for designing larger, more complex peptides with novel activities. By incorporating this tripeptide sequence into larger scaffolds, it may be possible to create new molecules that retain the core binding properties of the original fragment while gaining improved stability, solubility, or receptor subtype selectivity. The study of related sequences, such as H-Tyr-Arg-Leu-Leu-Ser-Phe-NH2, which is classified as an active peptide, supports the concept that Tyr- and Phe-containing sequences can be integral parts of larger bioactive systems. mybiosource.com This approach of using known active fragments as building blocks is a common strategy in peptide-based drug design.

Table 3: Examples of Bioactive Peptides with Related Structural Motifs

PeptideSequenceSignificance
Endomorphin-2H-Tyr-Pro-Phe-Phe-NH2An endogenous opioid peptide where the N-terminal Tyr and a C-terminal Phe-NH2 are crucial for μ-opioid receptor activity. researchgate.net
Related Cyclic Opioid PeptideH-Tyr-c[D-Cys-Gly-Phe(pNO2)-D-Cys]-NH2Demonstrates the use of the Tyr...Phe motif in synthetically modified, cyclic peptides with opioid receptor activity. nih.gov
Active Peptide FragmentH-Tyr-Arg-Leu-Leu-Ser-Phe-NH2A known active peptide, indicating that Tyr and Phe residues can anchor the functionality of a larger sequence. mybiosource.commybiosource.com
Dipeptide AmideH-Tyr-Phe-NH2A shorter related peptide, useful for studying the fundamental contributions of the terminal residues. novoprolabs.com

Q & A

Basic: What experimental approaches are recommended for synthesizing and purifying H-Tyr-Tyr-Phe-NH₂?

Methodological Answer:
Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the standard method. Critical steps include:

  • Coupling efficiency : Monitor via Kaiser test or FT-IR spectroscopy to ensure complete amino acid coupling .
  • Cleavage and deprotection : Use trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to minimize side reactions .
  • Purification : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA/water) ensures >95% purity. Confirm identity via MALDI-TOF mass spectrometry (expected [M+H]⁺ ~548.6 Da) .

Advanced: How can contradictory bioactivity data for H-Tyr-Tyr-Phe-NH₂ across studies be systematically resolved?

Methodological Answer:

  • Meta-analysis framework : Compare experimental conditions (e.g., peptide concentration, cell lines, assay protocols) using PRISMA guidelines to identify confounding variables .
  • Dose-response validation : Replicate assays under standardized conditions (e.g., EC₅₀ determination in HEK293 cells with controlled pH and temperature) to isolate protocol-specific biases .
  • Statistical harmonization : Apply mixed-effects models to account for inter-study variability in potency measurements .

Basic: Which physicochemical characterization techniques are essential for H-Tyr-Tyr-Phe-NH₂?

Methodological Answer:

  • LogP and solubility : Determine via shake-flask method (octanol/water partitioning) and dynamic light scattering (DLS) in PBS (pH 7.4) .
  • Stability : Assess degradation kinetics using LC-MS under physiological conditions (37°C, 5% CO₂) over 24 hours .
  • Secondary structure : Circular dichroism (CD) spectroscopy in aqueous and membrane-mimetic environments (e.g., SDS micelles) .

Advanced: What experimental design principles apply to stability studies of H-Tyr-Tyr-Phe-NH₂ in physiological environments?

Methodological Answer:

  • Parameter optimization : Test stability across pH (5.0–7.4), temperature (4–37°C), and protease-rich conditions (e.g., human serum incubation) .
  • Analytical endpoints : Use HPLC-UV (220 nm) for quantification and LC-MS/MS to identify degradation products .
  • Kinetic modeling : Fit data to first-order decay models to estimate half-life (t₁/₂) and activation energy (Arrhenius plots) .

Basic: What statistical methods are appropriate for analyzing dose-response data of H-Tyr-Tyr-Phe-NH₂?

Methodological Answer:

  • Curve fitting : Use nonlinear regression (e.g., four-parameter logistic model) in GraphPad Prism to calculate EC₅₀/IC₅₀ .
  • Error quantification : Report 95% confidence intervals and apply bootstrap resampling (≥1000 iterations) for robust error estimation .
  • Reproducibility : Validate with independent replicates (n ≥ 3) and intra-assay controls .

Advanced: How can molecular dynamics (MD) simulations enhance structure-activity relationship (SAR) studies of H-Tyr-Tyr-Phe-NH₂?

Methodological Answer:

  • Force field selection : Use AMBER or CHARMM for peptide-ligand interactions, with explicit solvent models (TIP3P water) .
  • Sampling strategy : Run simulations ≥100 ns to capture conformational changes and binding pocket dynamics .
  • Validation : Cross-reference with NMR-derived NOE restraints or mutagenesis data to confirm simulation accuracy .

Basic: What analytical techniques confirm the structural identity of H-Tyr-Tyr-Phe-NH₂ post-synthesis?

Methodological Answer:

  • Mass spectrometry : MALDI-TOF or ESI-MS for exact mass verification (theoretical vs. observed [M+H]⁺) .
  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to assign aromatic protons (6.5–7.2 ppm) and backbone amide signals .
  • Amino acid analysis (AAA) : Hydrolyze peptide (6M HCl, 110°C, 24h) and quantify residues via HPLC pre-column derivatization .

Advanced: How can researchers validate target engagement of H-Tyr-Tyr-Phe-NH₂ in cellular assays?

Methodological Answer:

  • Competitive binding assays : Use fluorescently labeled analogs (e.g., FITC-conjugated peptide) and flow cytometry to quantify receptor occupancy .
  • CRISPR knockouts : Validate specificity by comparing activity in wild-type vs. receptor-deficient cell lines .
  • Biolayer interferometry (BLI) : Measure real-time binding kinetics (kₒₙ/kₒff) using immobilized receptors .

Basic: What controls are critical for minimizing variability in in vivo efficacy studies of H-Tyr-Tyr-Phe-NH₂?

Methodological Answer:

  • Pharmacokinetic (PK) controls : Include vehicle (saline) and positive control (e.g., established opioid agonist) .
  • Blinding : Randomize treatment groups and use double-blind scoring for behavioral assays .
  • Tissue sampling : Standardize euthanasia methods and post-mortem intervals to prevent peptide degradation .

Advanced: What integrative approaches resolve conflicting mechanisms of action for H-Tyr-Tyr-Phe-NH₂?

Methodological Answer:

  • Multi-omics integration : Combine transcriptomics (RNA-seq) and phosphoproteomics to map signaling pathways .
  • Pathway enrichment analysis : Use tools like STRING or DAVID to identify overrepresented biological processes .
  • Knockdown/overexpression models : Test mechanistic hypotheses in CRISPR-edited cell lines or transgenic animals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.